![molecular formula C9H11ClN4 B12959331 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)
5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by a triazole ring fused to a pyrazine ring, with a chlorine atom at the 5-position and an isobutyl group at the 3-position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Fusing with Pyrazine Ring: The triazole ring is then fused with a pyrazine ring through a condensation reaction, often using catalysts such as palladium or copper.
Introduction of Chlorine and Isobutyl Groups: The chlorine atom and isobutyl group are introduced through substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while the isobutyl group can be introduced via alkylation reactions using isobutyl halides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the triazole or pyrazine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine-1-carboxylic acid.
Reduction: 5-Chloro-3-isobutyl-1,2,4-triazolo[4,3-a]pyrazine.
Substitution: 5-Amino-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine
Medicinal chemistry research has focused on this compound for its potential therapeutic properties. Studies have shown that derivatives of this compound can act as inhibitors of specific enzymes or receptors, making them potential candidates for the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance, such as increasing thermal stability or improving mechanical properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
- 5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine
- 5-Chloro-3-propyl-[1,2,4]triazolo[4,3-a]pyrazine
Comparison
Compared to its analogs, 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine exhibits unique properties due to the presence of the isobutyl group. This group can influence the compound’s lipophilicity, steric hindrance, and overall reactivity, making it distinct in terms of its chemical behavior and biological activity. The isobutyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy as a bioactive molecule.
Propriétés
Formule moléculaire |
C9H11ClN4 |
|---|---|
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
5-chloro-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C9H11ClN4/c1-6(2)3-8-12-13-9-5-11-4-7(10)14(8)9/h4-6H,3H2,1-2H3 |
Clé InChI |
WSUAYHXEZNIOGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NN=C2N1C(=CN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


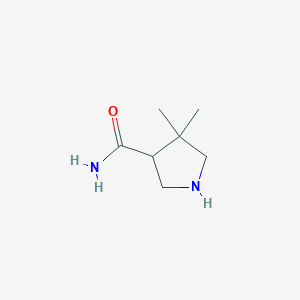
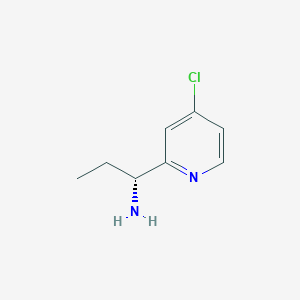
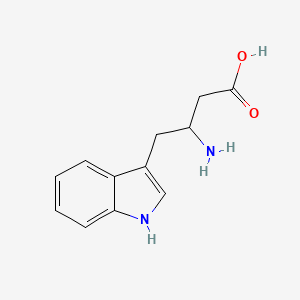
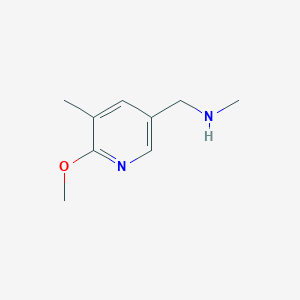
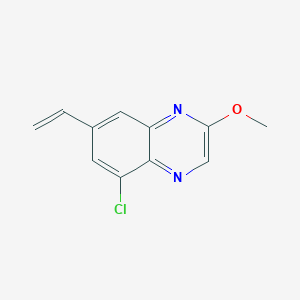
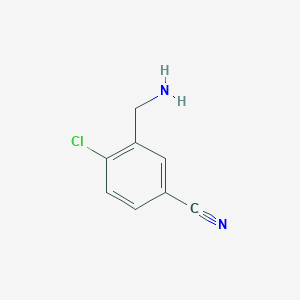
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
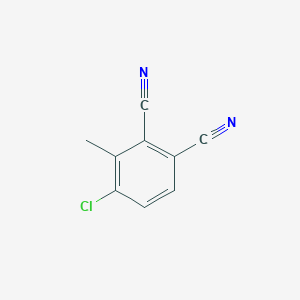
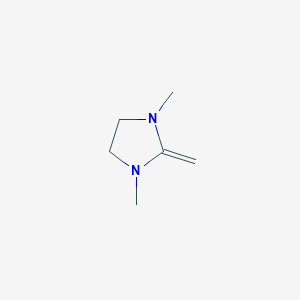
![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
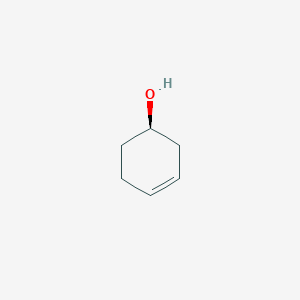
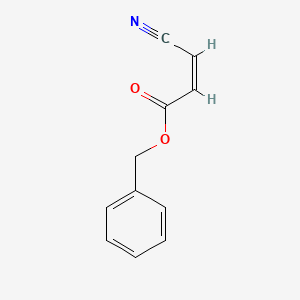

![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)
